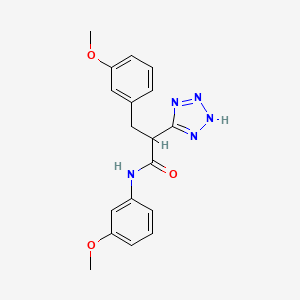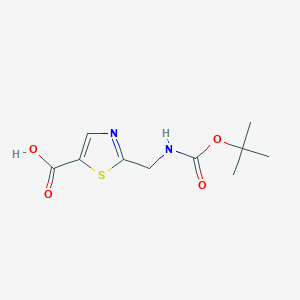![molecular formula C11H16O4 B2996404 2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid CAS No. 1838669-35-4](/img/structure/B2996404.png)
2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid is a chemical compound with the molecular formula C₁₁H₁₆O₄ and a molecular weight of 212.25 g/mol . This compound is characterized by a bicyclic structure, which includes a methoxycarbonyl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid typically involves the reaction of bicyclo[2.2.1]heptane derivatives with methoxycarbonylating agents under controlled conditions. One common method includes the esterification of bicyclo[2.2.1]heptane-1-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by subsequent acylation to introduce the acetic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid: Similar bicyclic structure but with two carboxylic acid groups.
Bicyclo[2.2.1]heptane-1-carboxylic acid: Contains a single carboxylic acid group without the methoxycarbonyl group.
Uniqueness
2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid is unique due to the presence of both a methoxycarbonyl group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various research fields .
Properties
IUPAC Name |
2-(4-methoxycarbonyl-1-bicyclo[2.2.1]heptanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-15-9(14)11-4-2-10(7-11,3-5-11)6-8(12)13/h2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSUWLXSABKKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
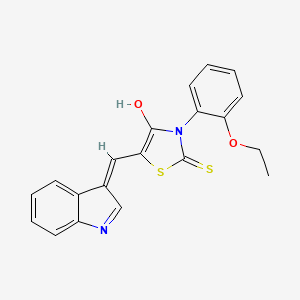
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)
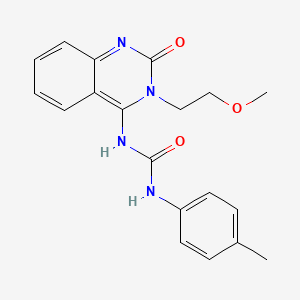
![2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2996325.png)
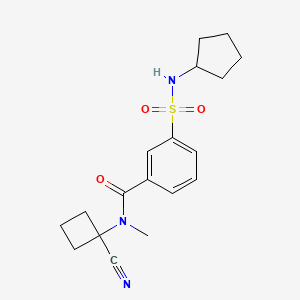
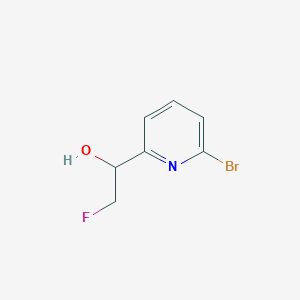


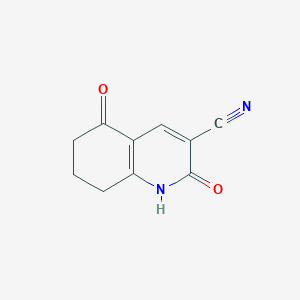
![1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2996340.png)
![1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2996341.png)
